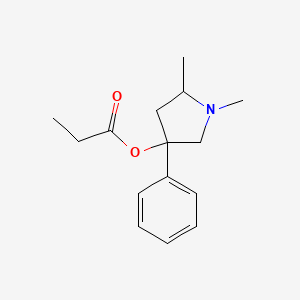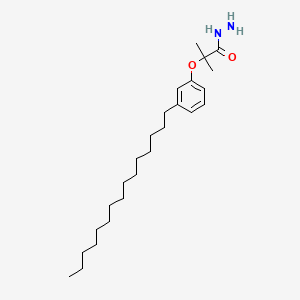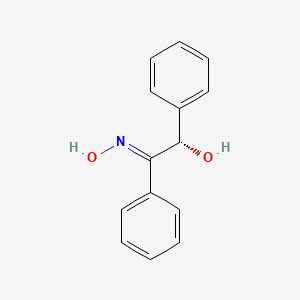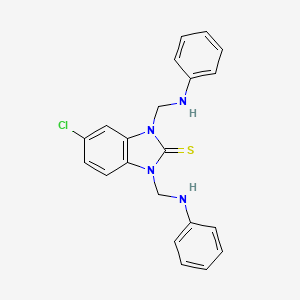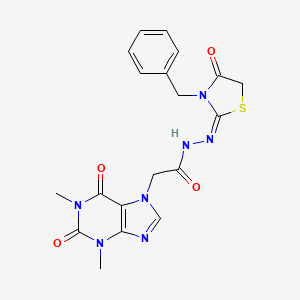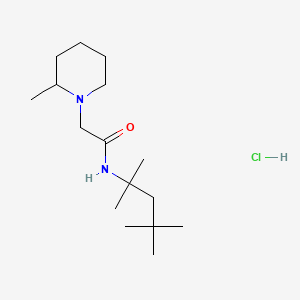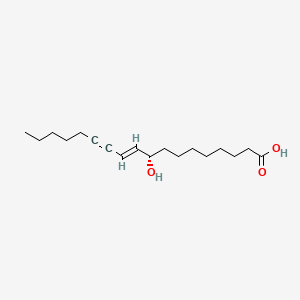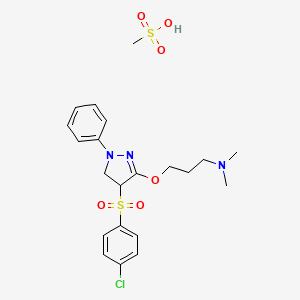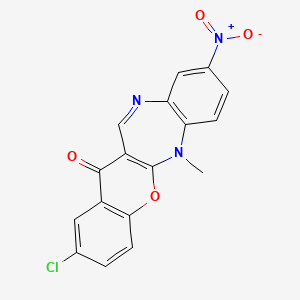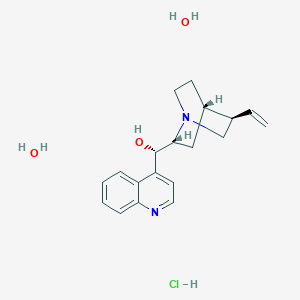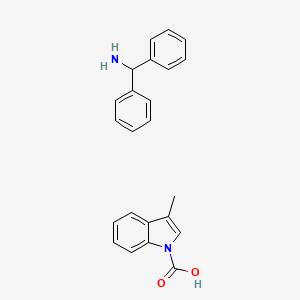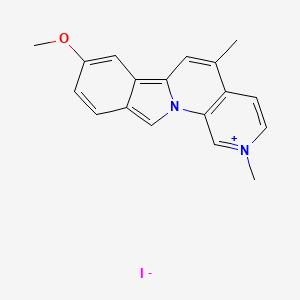
8-Methoxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido[3,4-a]carbazolium core substituted with methoxy and methyl groups. It has garnered interest due to its potential biological activities and its role in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[3,4-a]carbazole Core: This step involves the cyclization of appropriate precursors to form the pyrido[3,4-a]carbazole skeleton.
Introduction of Methoxy and Methyl Groups: The methoxy and methyl groups are introduced through electrophilic substitution reactions.
Quaternization: The final step involves the quaternization of the nitrogen atom in the pyrido[3,4-a]carbazole core with methyl iodide to form the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
8-Methoxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs, which can be further explored for their biological activities.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as an antitumor agent, particularly in colorectal cancer.
Mécanisme D'action
The mechanism of action of 8-Methoxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide involves its interaction with specific molecular targets. Studies have shown that it can inhibit the PI3K/AKT/mTOR signaling pathway, leading to the induction of apoptosis in cancer cells . This pathway is crucial for cell proliferation and survival, making the compound a promising candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline: Shares a similar core structure but differs in the position of the nitrogen atom and the presence of an indole ring.
Neocryptolepine Derivatives: Known for their cytotoxic activity against cancer cells.
Uniqueness
8-Methoxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide is unique due to its specific substitution pattern and its ability to inhibit the PI3K/AKT/mTOR pathway, which is not commonly observed in similar compounds .
Propriétés
Numéro CAS |
102852-75-5 |
|---|---|
Formule moléculaire |
C18H17IN2O |
Poids moléculaire |
404.2 g/mol |
Nom IUPAC |
8-methoxy-2,5-dimethylisoindolo[2,1-a][1,7]naphthyridin-2-ium;iodide |
InChI |
InChI=1S/C18H17N2O.HI/c1-12-8-17-16-9-14(21-3)5-4-13(16)10-20(17)18-11-19(2)7-6-15(12)18;/h4-11H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
KUISRPCDKISZOL-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC2=C3C=C(C=CC3=CN2C4=C1C=C[N+](=C4)C)OC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


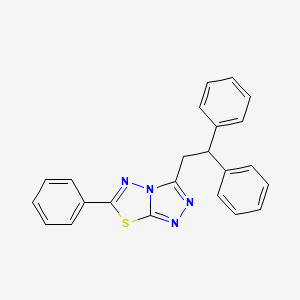
![2,2-Bis[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl dioctanoate](/img/structure/B12725527.png)
